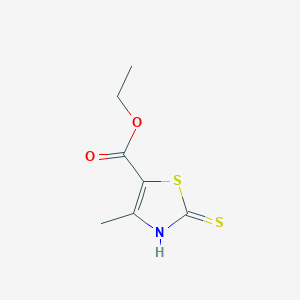

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate (CAS: 17309-13-6, molecular formula: C₇H₉NO₂S₂, molecular weight: 203.28) is a sulfur-containing heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a sulfanyl (-SH) group at position 2, and an ethyl carboxylate ester at position 5 . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to its reactive thiol group and ester functionality, enabling further derivatization. Its structural simplicity contrasts with more complex analogues, making it a focal point for comparative studies.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-3-10-6(9)5-4(2)8-7(11)12-5/h3H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKNSXMQSNDXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398231 | |

| Record name | Ethyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17309-13-6 | |

| Record name | MLS002703393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is a compound that belongs to the thiazole class. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs. .

Mode of Action

Thiazole derivatives have been known to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biological Activity

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H9NO2S2

- Molecular Weight : 203.3 g/mol

- Chemical Structure : The compound features a thiazole ring, which is known for its ability to interact with various biological targets.

This compound acts through several biochemical pathways:

- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit enzymes involved in inflammatory and cancer pathways. For instance, they can inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are crucial in the inflammatory response .

- Receptor Modulation : The compound may modulate receptor activity, affecting various signaling pathways that regulate cell growth and apoptosis.

- Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown GI50 values ranging from 37 to 86 nM in human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, making them potential candidates for treating infections.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against multiple cancer cell lines. Its antiproliferative activity is comparable to established anticancer agents like erlotinib .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis.

Case Studies

- Antiproliferative Assays : In a study assessing the antiproliferative effects of various thiazole derivatives, this compound was found to significantly inhibit cell growth in multiple human cancer cell lines. The most potent derivatives exhibited GI50 values lower than those of standard treatments .

- Docking Studies : Molecular docking studies have indicated strong binding affinities of this compound towards key oncogenic targets such as EGFR and BRAF V600E, suggesting its potential as a targeted therapy for specific cancers .

Data Table

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among related compounds include substitutions at positions 2, 4, and 5 of the thiazole ring. These modifications influence molecular weight, polarity, and biological activity.

Key Observations :

Key Observations :

Key Observations :

- The sulfanyl group in the target compound enables thiol-mediated conjugation, useful in prodrug design.

- Bulky substituents (e.g., benzimidazole) enhance target specificity but may reduce solubility.

Q & A

Basic: What are the key physicochemical properties of Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate relevant to its handling in laboratory settings?

Answer:

The compound exhibits the following experimental properties:

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 40°C | Ambient pressure |

| Boiling Point | 402.4 ± 37.0°C | 760 mmHg |

| Solubility | 0.97 g/L | 25°C in water |

| Density | 1.502 ± 0.06 g/cm³ | 20°C, 760 Torr |

| Flash Point | 197.2 ± 26.5°C | - |

These properties are critical for storage (e.g., temperature-controlled environments) and solubility considerations in reaction design. The low aqueous solubility suggests the need for organic solvents like DMSO or ethanol in experimental workflows .

Basic: Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its 3D structure. Studies on analogous thiazole derivatives (e.g., ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) used SHELX software (SHELXL-97 for refinement) to achieve R-factors <0.06, ensuring high precision in bond-length and dihedral angle measurements .

- Spectroscopy :

Advanced: How can X-ray crystallography be optimized for determining the crystal structure of this compound?

Answer:

- Data Collection : Use a high-resolution diffractometer (e.g., Rigaku Saturn724+ CCD) with low-temperature (113 K) settings to minimize thermal motion artifacts .

- Software : SHELX suites (SHELXD for phase solution, SHELXL for refinement) are robust for small-molecule crystallography. For macromolecular applications, SHELXPRO interfaces with other refinement tools .

- Error Mitigation : Average (C–C) bond length discrepancies <0.005 Å and R-factors <0.06 ensure reliability. Weak interactions (e.g., C–H⋯O) should be modeled to explain packing motifs .

Advanced: What strategies resolve discrepancies in crystallographic data, such as bond-length variations or unexpected dihedral angles?

Answer:

- Statistical Validation : Compare experimental bond lengths/angles to Cambridge Structural Database (CSD) averages for thiazole derivatives.

- Hydrogen Bonding Analysis : Use graph-set analysis (e.g., Etter’s rules) to identify recurring motifs. For example, inverse dimers formed via C–H⋯O interactions in related compounds explain deviations in dihedral angles (e.g., 72.14° vs. 45.56° in two asymmetric unit molecules) .

- Twinned Data Refinement : SHELXL’s TWIN and BASF commands can model twinning, improving R-factor convergence .

Advanced: How do reaction conditions influence the synthesis of sulfonamide derivatives from this compound?

Answer:

- Key Steps :

- Oxidative Chlorination : React the sulfanyl group with Lawesson’s reagent to form sulfonyl chloride intermediates.

- Amination : Treat with amines under anhydrous conditions (e.g., DCM, 0–5°C) to avoid hydrolysis.

- Yield Optimization :

- Purity intermediates via column chromatography (silica gel, hexane/ethyl acetate).

- Monitor reaction progress by TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc).

- Example: 5-phenyl-1,3-thiazole-4-sulfonamide derivatives achieved 60–75% yields using this protocol, with antitumor activity confirmed via in vitro screening .

Advanced: What computational methods predict the reactivity of the sulfanyl group in nucleophilic substitutions?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states. The sulfanyl group’s nucleophilicity (HS⁻ release) can be quantified via Fukui indices.

- Docking Studies : For biological applications, AutoDock Vina assesses binding affinity to targets (e.g., LAT enzyme inhibition predicted for ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate analogs) .

- Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMF) improve reaction pathway accuracy .

Advanced: How to design in vitro assays to evaluate the biological activity of derivatives?

Answer:

- Cell Line Selection : Use panels like NCI-60 for antitumor screening. For antimicrobial studies, prioritize Gram-negative pathogens (e.g., E. coli).

- Dose-Response Curves : IC₅₀ values for sulfonamide derivatives (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) ranged from 1–10 µM in cytotoxicity assays .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via triplicate experiments with p <0.05 significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.